molecular formula C5H9ClN4O B2354880 2-Hydrazinyl-6-methylpyrimidin-4(3H)-one hydrochloride CAS No. 64893-95-4

2-Hydrazinyl-6-methylpyrimidin-4(3H)-one hydrochloride

Cat. No.: B2354880
CAS No.: 64893-95-4
M. Wt: 176.6
InChI Key: AUAWMQGWUMPVMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Hydrazinyl-6-methylpyrimidin-4(3H)-one hydrochloride is a heterocyclic compound that belongs to the pyrimidine family It is characterized by the presence of a hydrazinyl group at the 2-position and a methyl group at the 6-position of the pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydrazinyl-6-methylpyrimidin-4(3H)-one hydrochloride typically involves the reaction of 2-chloro-6-methylpyrimidin-4(3H)-one with hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The resulting product is then purified through recrystallization to obtain the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Hydrazinyl-6-methylpyrimidin-4(3H)-one hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield hydrazine derivatives.

    Substitution: The hydrazinyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Oxo derivatives of the pyrimidine ring.

    Reduction: Hydrazine derivatives.

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

2-Hydrazinyl-6-methylpyrimidin-4(3H)-one hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of novel materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Hydrazinyl-6-methylpyrimidin-4(3H)-one hydrochloride involves its interaction with specific molecular targets. The hydrazinyl group can form covalent bonds with nucleophilic sites on enzymes or other proteins, leading to inhibition of their activity. The compound may also interfere with DNA synthesis and repair mechanisms, contributing to its potential anticancer properties.

Comparison with Similar Compounds

Similar Compounds

  • 2-Hydrazinyl-6-methylpyrimidin-4-amine
  • 2-Hydrazinyl-6-methylpyrimidin-4-ol
  • (2-Hydrazinyl-6-methylpyrimidin-4-yl)hydrazine

Uniqueness

2-Hydrazinyl-6-methylpyrimidin-4(3H)-one hydrochloride is unique due to its specific substitution pattern and the presence of the hydrazinyl group, which imparts distinct chemical reactivity and biological activity

Properties

IUPAC Name

2-hydrazinyl-4-methyl-1H-pyrimidin-6-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N4O.ClH/c1-3-2-4(10)8-5(7-3)9-6;/h2H,6H2,1H3,(H2,7,8,9,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUAWMQGWUMPVMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)NC(=N1)NN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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